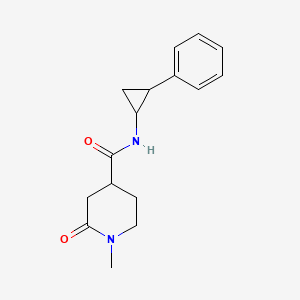
N-(3-imidazol-1-ylpropyl)-N'-(2-methyl-4-phenylsulfanylphenyl)oxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-imidazol-1-ylpropyl)-N'-(2-methyl-4-phenylsulfanylphenyl)oxamide, also known as IMPSPO, is a chemical compound that has been extensively studied in recent years due to its potential applications in scientific research. IMPSPO is a small molecule that has been synthesized using various methods, and its mechanism of action has been investigated in detail.
作用机制
The mechanism of action of N-(3-imidazol-1-ylpropyl)-N'-(2-methyl-4-phenylsulfanylphenyl)oxamide involves its interaction with specific proteins and enzymes in cells. N-(3-imidazol-1-ylpropyl)-N'-(2-methyl-4-phenylsulfanylphenyl)oxamide has been shown to inhibit the activity of the enzyme histone deacetylase (HDAC), which is involved in the regulation of gene expression. By inhibiting HDAC activity, N-(3-imidazol-1-ylpropyl)-N'-(2-methyl-4-phenylsulfanylphenyl)oxamide can alter the expression of genes involved in cell growth and survival, leading to the inhibition of cancer cell growth and proliferation.
Biochemical and Physiological Effects
N-(3-imidazol-1-ylpropyl)-N'-(2-methyl-4-phenylsulfanylphenyl)oxamide has been shown to have several biochemical and physiological effects. In addition to its HDAC inhibitory activity, N-(3-imidazol-1-ylpropyl)-N'-(2-methyl-4-phenylsulfanylphenyl)oxamide has been shown to induce apoptosis (programmed cell death) in cancer cells, and to inhibit the formation of new blood vessels that supply nutrients to tumors. Additionally, N-(3-imidazol-1-ylpropyl)-N'-(2-methyl-4-phenylsulfanylphenyl)oxamide has been shown to modulate the immune system, leading to increased immune cell activity against cancer cells.
实验室实验的优点和局限性
N-(3-imidazol-1-ylpropyl)-N'-(2-methyl-4-phenylsulfanylphenyl)oxamide has several advantages for use in lab experiments. It is a small molecule that can be easily synthesized, and its mechanism of action has been well characterized. Additionally, N-(3-imidazol-1-ylpropyl)-N'-(2-methyl-4-phenylsulfanylphenyl)oxamide has been shown to have potent anticancer activity, making it a promising candidate for further development as an anticancer agent.
However, there are also limitations to the use of N-(3-imidazol-1-ylpropyl)-N'-(2-methyl-4-phenylsulfanylphenyl)oxamide in lab experiments. For example, the compound has limited solubility in water, which can make it difficult to administer in vivo. Additionally, the cytotoxic effects of N-(3-imidazol-1-ylpropyl)-N'-(2-methyl-4-phenylsulfanylphenyl)oxamide can also affect normal cells, leading to potential toxicity concerns.
未来方向
There are several potential future directions for research on N-(3-imidazol-1-ylpropyl)-N'-(2-methyl-4-phenylsulfanylphenyl)oxamide. One area of research could be the development of more potent analogs of N-(3-imidazol-1-ylpropyl)-N'-(2-methyl-4-phenylsulfanylphenyl)oxamide with improved solubility and selectivity for cancer cells. Additionally, further studies could investigate the potential of N-(3-imidazol-1-ylpropyl)-N'-(2-methyl-4-phenylsulfanylphenyl)oxamide as a combination therapy with other anticancer agents. Finally, studies could investigate the potential of N-(3-imidazol-1-ylpropyl)-N'-(2-methyl-4-phenylsulfanylphenyl)oxamide for the treatment of other diseases, such as inflammatory disorders or neurodegenerative diseases.
Conclusion
In conclusion, N-(3-imidazol-1-ylpropyl)-N'-(2-methyl-4-phenylsulfanylphenyl)oxamide is a promising compound that has been extensively studied for its potential applications in scientific research. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed. Further research on N-(3-imidazol-1-ylpropyl)-N'-(2-methyl-4-phenylsulfanylphenyl)oxamide could lead to the development of new treatments for cancer and other diseases.
合成方法
N-(3-imidazol-1-ylpropyl)-N'-(2-methyl-4-phenylsulfanylphenyl)oxamide has been synthesized using various methods, including the reaction of 2-methyl-4-phenylsulfanylphenylisocyanate with 3-aminopropylimidazole in the presence of a base, and the reaction of 2-methyl-4-phenylsulfanylphenylisocyanate with 3-imidazol-1-ylpropylamine in the presence of a base. The yield of N-(3-imidazol-1-ylpropyl)-N'-(2-methyl-4-phenylsulfanylphenyl)oxamide varies depending on the synthesis method used, but typically ranges from 50% to 70%.
科学研究应用
N-(3-imidazol-1-ylpropyl)-N'-(2-methyl-4-phenylsulfanylphenyl)oxamide has been investigated for its potential applications in scientific research. One of the main areas of research has been the development of N-(3-imidazol-1-ylpropyl)-N'-(2-methyl-4-phenylsulfanylphenyl)oxamide as a potential anticancer agent. Studies have shown that N-(3-imidazol-1-ylpropyl)-N'-(2-methyl-4-phenylsulfanylphenyl)oxamide has cytotoxic effects on cancer cells, including breast cancer, lung cancer, and colon cancer cells. Additionally, N-(3-imidazol-1-ylpropyl)-N'-(2-methyl-4-phenylsulfanylphenyl)oxamide has been shown to inhibit the growth and migration of cancer cells by targeting specific signaling pathways involved in cancer development and progression.
属性
IUPAC Name |
N-(3-imidazol-1-ylpropyl)-N'-(2-methyl-4-phenylsulfanylphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O2S/c1-16-14-18(28-17-6-3-2-4-7-17)8-9-19(16)24-21(27)20(26)23-10-5-12-25-13-11-22-15-25/h2-4,6-9,11,13-15H,5,10,12H2,1H3,(H,23,26)(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDMFGDWQTYJHSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)SC2=CC=CC=C2)NC(=O)C(=O)NCCCN3C=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(imidazol-1-ylmethyl)-N-[(5-methyl-1,2-oxazol-3-yl)methyl]benzamide](/img/structure/B7532114.png)

![1-[4-[[(2,4-Difluorophenyl)methylamino]methyl]-2-fluorophenyl]piperidin-4-ol](/img/structure/B7532131.png)

![3-[[(7-Fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)amino]methyl]benzonitrile;hydrochloride](/img/structure/B7532135.png)
![N-[(3-fluoro-4-imidazol-1-ylphenyl)methyl]-2-hydroxybenzamide](/img/structure/B7532147.png)
![N-[(3-fluoro-4-imidazol-1-ylphenyl)methyl]-3-(2-hydroxyphenyl)propanamide](/img/structure/B7532167.png)
![3-(2,5-dioxopyrrolidin-1-yl)-N-[(3-fluoro-4-imidazol-1-ylphenyl)methyl]benzamide](/img/structure/B7532176.png)

![N-[(3-fluoro-4-imidazol-1-ylphenyl)methyl]-3-(furan-2-yl)propanamide](/img/structure/B7532187.png)
![N-[(3-fluoro-4-imidazol-1-ylphenyl)methyl]-3-(1,3,5-trimethylpyrazol-4-yl)propanamide](/img/structure/B7532192.png)
![1-[1-(4-fluorophenyl)pyrrolidin-3-yl]-N-[[5-(5-methylfuran-2-yl)-1H-pyrazol-4-yl]methyl]methanamine](/img/structure/B7532201.png)
![N-(2-methoxyethyl)-2-methyl-5-thiophen-2-ylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B7532210.png)
![2-[[5-(2,4-Dichlorophenyl)-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]-1-phenylpropan-1-one](/img/structure/B7532211.png)